molecular formula C9H13NO5 B8253251 tert-Butyl(S)-2,5-Dioxooxazolidine-4-acetate

tert-Butyl(S)-2,5-Dioxooxazolidine-4-acetate

Cat. No.: B8253251
M. Wt: 215.20 g/mol
InChI Key: BMNTUAGBVADDDK-UHFFFAOYSA-N
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Description

tert-Butyl(S)-2,5-Dioxooxazolidine-4-acetate is a compound that features a tert-butyl group attached to an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(S)-2,5-Dioxooxazolidine-4-acetate typically involves the reaction of tert-butyl esters with oxazolidine derivatives. One common method includes the use of tert-butyl alcohol and oxazolidine-4-acetic acid under acidic conditions, often employing catalysts such as sulfuric acid or boron trifluoride diethyl etherate . The reaction is carried out in a solvent like dichloromethane, and the mixture is stirred at low temperatures before being allowed to reach room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to ensure efficient and scalable synthesis . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(S)-2,5-Dioxooxazolidine-4-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex oxazolidine derivatives.

    Reduction: Reduction reactions can convert the oxazolidine ring into other functional groups.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out in solvents like dichloromethane or methanol, with temperature and pH carefully controlled to optimize yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized oxazolidine derivatives, while reduction can produce simpler alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 2-(2,5-dioxo-1,3-oxazolidin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-9(2,3)15-6(11)4-5-7(12)14-8(13)10-5/h5H,4H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNTUAGBVADDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1C(=O)OC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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